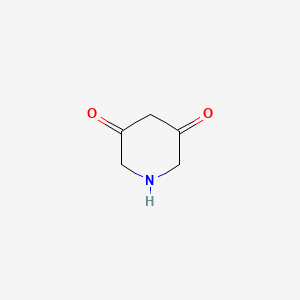
Diethyl thioketone
Vue d'ensemble
Description
Diethyl thioketone is an organosulfur compound with the chemical formula (C₂H₅)₂C=S. It belongs to the class of thioketones, where the oxygen atom in a conventional ketone is replaced by a sulfur atom. This substitution imparts unique chemical properties to the compound, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl thioketone can be synthesized through several methods, primarily involving the thionation of ketones. One common method is the reaction of diethyl ketone with phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent. The reaction typically requires heating and results in the replacement of the oxygen atom with a sulfur atom, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of hydrogen sulfide (H₂S) and hydrogen chloride (HCl) in the presence of a catalyst. This method allows for the efficient conversion of diethyl ketone to this compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl thioketone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as ozone (O₃) and peroxyacids like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield the corresponding thiol or thioether.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, O₃
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Alkyl halides, thiolates
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thioketones
Applications De Recherche Scientifique
Diethyl thioketone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles through reactions like the thia-Diels–Alder reaction.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of diethyl thioketone involves its ability to participate in various chemical reactions due to the presence of the thiocarbonyl group (C=S). The sulfur atom in the thiocarbonyl group has a lower electronegativity compared to oxygen, resulting in a higher reactivity. This reactivity allows this compound to act as a nucleophile or electrophile in different reactions, forming stable products through the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Thioacetone: The simplest thioketone, where the ethyl groups in diethyl thioketone are replaced by methyl groups.
Thiobenzophenone: An aromatic thioketone with phenyl groups instead of ethyl groups.
Thiocamphor: A cyclic thioketone with a camphor-like structure.
Uniqueness: this compound is unique due to its specific alkyl substitution pattern, which imparts distinct chemical properties and reactivity compared to other thioketones. Its relatively simple structure makes it a versatile reagent in organic synthesis, while its sulfur atom provides unique reactivity not seen in conventional ketones.
Propriétés
IUPAC Name |
pentane-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-3-5(6)4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYZWQWACCVBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541248 | |
| Record name | Pentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7740-30-9 | |
| Record name | Pentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-](/img/structure/B3057121.png)






![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)


